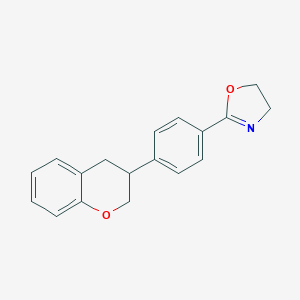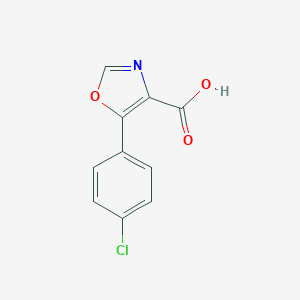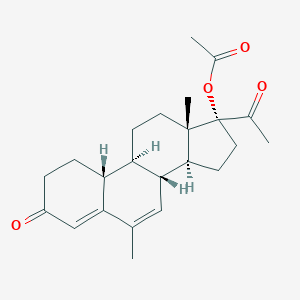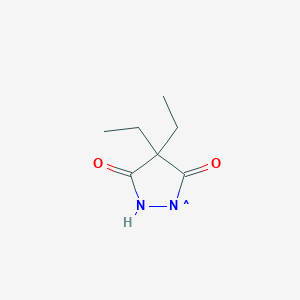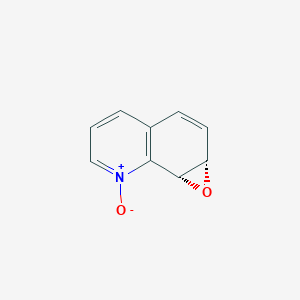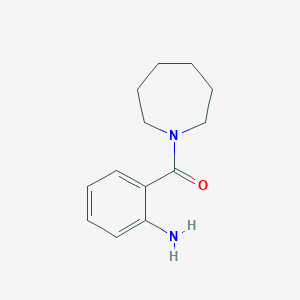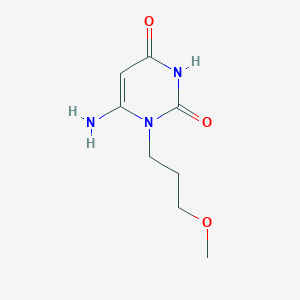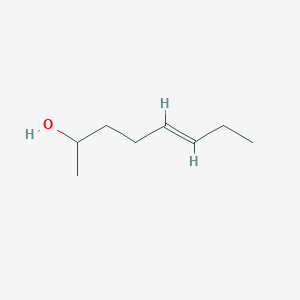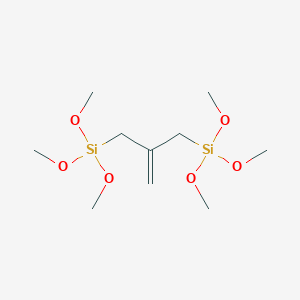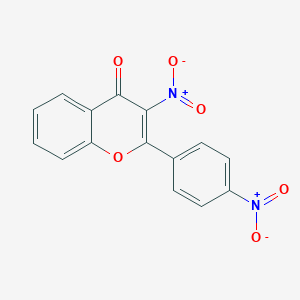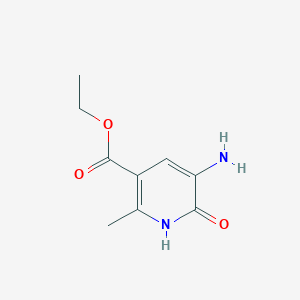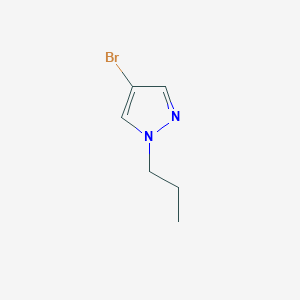
(S)-5-(Aminomethyl)pyrrolidin-2-one
Vue d'ensemble
Description
(S)-5-(Aminomethyl)pyrrolidin-2-one is a chiral compound that serves as a versatile intermediate in the synthesis of various bioactive molecules and natural products. The presence of an aminomethyl group at the C-5 position on the pyrrolidin-2-one ring structure allows for further functionalization and incorporation into more complex molecular architectures. This compound is particularly valuable in asymmetric synthesis due to its enantiomeric purity, which is crucial for the production of pharmaceuticals where the stereochemistry can significantly influence the efficacy and safety of the drug .
Synthesis Analysis
The synthesis of enantiomerically pure (S)-5-(aminomethyl)pyrrolidin-2-ones has been achieved through a Mitsunobu reaction starting from N-benzyl-5(S)-pyroglutaminol. This method is noted for its simplicity and efficiency, providing a straightforward pathway to obtain the desired chiral pyrrolidin-2-ones. The synthesized compounds have the potential to be used as asymmetric precursors for further chemical transformations, particularly in the synthesis of compounds that require a suitably substituted aminomethyl group at the C-5 position .
Molecular Structure Analysis
The molecular structure of (S)-5-(aminomethyl)pyrrolidin-2-one is characterized by a five-membered lactam ring, which is a cyclic amide. The aminomethyl group attached to the C-5 position is a key functional group that imparts chirality to the molecule. The stereochemistry of this center is critical, as it dictates the molecule's ability to induce asymmetry in subsequent chemical reactions. The enantiomeric purity of this compound is essential for its application in the synthesis of enantiomerically pure products .
Chemical Reactions Analysis
While the provided data does not directly discuss the chemical reactions of (S)-5-(aminomethyl)pyrrolidin-2-one, it does mention the use of a related compound, 2-(aminomethyl)pyridine, in the synthesis of pyrrole derivatives. In this context, 2-(aminomethyl)pyridine undergoes a novel condensation with 1,3-diones to form 3,5-disubstituted and 3,4,5-trisubstituted pyrroles. The reaction proceeds through the formation of a (2-pyridyl)methylimine intermediate, with the regioselectivity of the reaction being influenced by the presence of additional aminomethylpyridine. This suggests that compounds with an aminomethyl group, such as (S)-5-(aminomethyl)pyrrolidin-2-one, could potentially undergo similar condensation reactions to yield heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-5-(aminomethyl)pyrrolidin-2-one are not explicitly detailed in the provided data. However, based on the structure of the compound, it can be inferred that the molecule would exhibit properties typical of lactams and secondary amines. These might include the ability to participate in hydrogen bonding due to the presence of the amide and amine functionalities, which would affect its solubility and boiling point. The chiral center at the C-5 position would also influence the compound's optical properties, such as specific rotation, which is an important parameter in the characterization of enantiomerically pure substances .
Applications De Recherche Scientifique
-
Pharmaceutical Industry
-
Bioanalytical and Biomedical Fields
-
Chemical Synthesis
-
Material Science
-
Bioconjugation
-
Imaging and Therapeutic Applications
Safety And Hazards
The safety data sheet for “(S)-5-(Aminomethyl)pyrrolidin-2-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, washing hands thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
The future directions for “(S)-5-(Aminomethyl)pyrrolidin-2-one” involve its use as a versatile scaffold for the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring allows for the exploration of different stereoisomers, leading to a different biological profile of drug candidates .
Propriétés
IUPAC Name |
(5S)-5-(aminomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOAHABINHRDKL-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556485 | |
| Record name | (5S)-5-(Aminomethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-(Aminomethyl)pyrrolidin-2-one | |
CAS RN |
145414-31-9 | |
| Record name | (5S)-5-(Aminomethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5S)-5-(aminomethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



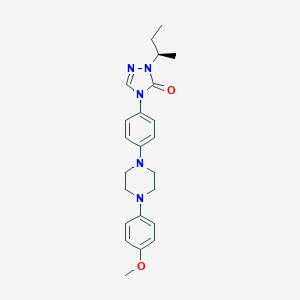
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)
